N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline
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Overview
Description
N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline is an organic compound characterized by the presence of bromine, sulfur, and chlorine atoms attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline typically involves the reaction of 4-chloroaniline with 4-bromothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Bromophenyl)sulfanyl]ethyl}glycine
- N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Uniqueness
N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline is unique due to its specific combination of bromine, sulfur, and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88693-80-5 |
---|---|
Molecular Formula |
C12H9BrClNS |
Molecular Weight |
314.63 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfanyl-4-chloroaniline |
InChI |
InChI=1S/C12H9BrClNS/c13-9-1-7-12(8-2-9)16-15-11-5-3-10(14)4-6-11/h1-8,15H |
InChI Key |
OYMIWMODPISAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NSC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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